molecular formula C33H52O7 B1264245 Vitamin D3 glucosiduronate

Vitamin D3 glucosiduronate

Cat. No.: B1264245
M. Wt: 560.8 g/mol
InChI Key: HSMHKPFJPOTDCW-MFDWXRHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D3 glucosiduronate is a vitamin D.

Scientific Research Applications

Neuroprotection in Diabetes

Vitamin D3 supplementation has shown potential in neuroprotection among diabetic rats. It regulated gene expression related to dopaminergic, cholinergic, and insulin receptors, and glucose transport mechanism in the cerebellum. This suggests clinical application for neuroprotection in diabetes (Peeyush et al., 2010).

Skeletal Muscle Atrophy

Vitamin D3 supplementation positively affected rats with glucocorticoids-induced muscle atrophy, particularly in the soleus muscle. This indicates potential for therapeutic use in conditions involving skeletal muscle loss (Karnia et al., 2021).

Pharmacokinetics in Rats

A study exploring the pharmacokinetics of 25-hydroxyvitamin D3 in rats after oral administration of Vitamin D3 found significant alterations in plasma concentration and absorption rates. This research provides insights into how Vitamin D3 is metabolized and its therapeutic performance (Branton & Jana, 2017).

Uterine Fibroid Treatment

Vitamin D3 plays a role in the regulation of uterine fibroids. Studies suggest that it reduces leiomyoma cell proliferation and tumor growth, proposing its potential as a safe, non-surgical treatment for uterine fibroids (Brakta et al., 2015).

Blood-Brain Barrier Protection

Research on the effects of intranasal Vitamin D3 administration in rats indicated its role in protecting the blood-brain barrier through endogenous upregulation of neuroprotective glycoproteins, suggesting a cost-effective strategy for managing subarachnoid hemorrhage (Enkhjargal et al., 2017).

α-Glucosidase Inhibition

Vitamin D3 showed stronger inhibition on α-glucosidase than acarbose, indicating its potential in carbohydrate metabolism and treatment of type 2 diabetes. It was found to interact with α-glucosidase through hydrophobic interactions, causing conformational changes that hinder substrate binding (Peng, Zhang, & Zeng, 2016).

Immunomodulation in Obesity

Vitamin D3 has been found to produce therapeutic effects on obesity-associated insulin resistance and dyslipidemia through its anti-inflammatory activity. It improved glycolipid metabolism by inhibiting obesity-activated inflammatory responses (Jin et al., 2018).

Nutrigenomics

Vitamin D3 is a key example of nutrigenomics, influencing the expression of the genome, particularly in cellular metabolism and immunity. Personalized supplementation may optimize clinical benefits in preventing various diseases (Carlberg, 2019).

Properties

Molecular Formula

C33H52O7

Molecular Weight

560.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1

InChI Key

HSMHKPFJPOTDCW-MFDWXRHISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Synonyms

VIT D3 Glu
vitamin D 3 glucuronide
vitamin D3 glucosiduronate
vitamin D3 glucuronate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D3 glucosiduronate
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Vitamin D3 glucosiduronate
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Vitamin D3 glucosiduronate
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Vitamin D3 glucosiduronate
Reactant of Route 5
Vitamin D3 glucosiduronate
Reactant of Route 6
Vitamin D3 glucosiduronate

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